C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
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Overview
Description
C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with refluxing until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against cell lines such as MCF-7 and KB.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride involves its interaction with various molecular targets. It has been shown to inhibit enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II . The compound’s structure allows it to selectively bind to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, with comparable medicinal properties.
Uniqueness
C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOURCOADVLLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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